molecular formula C13H14ClN5OS B2828125 N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine CAS No. 1291860-84-8

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2828125
CAS No.: 1291860-84-8
M. Wt: 323.8
InChI Key: WTSKCHBHFHMQQY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, a chlorophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the triazole ring with a chlorophenyl amine under suitable conditions.

    Attachment of the Thiomorpholine Moiety: The final step involves the reaction of the intermediate with thiomorpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group may play key roles in binding to these targets, while the thiomorpholine moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine lies in its combination of a triazole ring, chlorophenyl group, and thiomorpholine moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKCHBHFHMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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